Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
Description
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS: 2091457-27-9) is a bicyclic heterocyclic compound featuring a fused thiophene and pyridine ring system. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol . The structure includes a methyl ester group at position 7 and a methyl substituent on the pyridine ring, which confers distinct electronic and steric properties. Limited data on its physical properties (e.g., boiling point) and biological activity are available in the provided evidence, though it is marketed as a specialty chemical for research purposes .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-10(9(12)13-2)8-7(3-5-11-10)4-6-14-8/h4,6,11H,3,5H2,1-2H3 |
InChI Key |
UPMDJZIYZYFURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=CS2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[2,3-c]pyridine Core
The core heterocyclic structure can be synthesized via multi-step cyclization processes, often starting from suitable precursor molecules such as 2-aminothiophenes and pyridine derivatives. A prevalent method involves the Gewald reaction, a well-established route for synthesizing substituted thiophenes, followed by subsequent cyclization to form the fused heterocycle.
Key reaction: Gewald reaction
- Reactants: 2-aminothiophenes with α,β-unsaturated carbonyl compounds or nitriles.
- Conditions: Basic medium, often using ammonium thiocyanate and elemental sulfur under reflux.
- Outcome: Formation of 2-aminothiophene derivatives, which serve as intermediates for further cyclization.
Functionalization at Position 7
The introduction of the methyl group at position 7 is typically achieved through alkylation reactions or via substitution of halogenated intermediates.
- Method: Nucleophilic substitution on halogenated precursors, such as 7-chlorothieno[2,3-c]pyridine, using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
- Reaction Conditions: Reflux in polar aprotic solvents (e.g., acetone or dimethylformamide) with potassium carbonate as base.
Esterification at Position 4
The ester group at position 4 can be introduced through esterification of the corresponding carboxylic acid intermediate.
- Method: Fischer esterification using methanol and catalytic sulfuric acid.
- Alternative: Direct transesterification if the acid derivative is available.
Representative Synthetic Route
A typical synthesis sequence for Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is as follows:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-aminothiophene intermediate | Gewald reaction with appropriate aldehyde and thiocyanate | Thiophene precursor |
| 2 | Cyclization to form fused heterocycle | Heating with acetic acid or polyphosphoric acid | Thieno[2,3-c]pyridine core |
| 3 | Halogenation at position 7 | N-chlorosuccinimide (NCS) or other halogenating agents | 7-Chlorothieno[2,3-c]pyridine |
| 4 | Methylation at position 7 | Methyl iodide or dimethyl sulfate with potassium carbonate | 7-Methyl derivative |
| 5 | Esterification at position 4 | Fischer esterification with methanol | Methyl ester at position 4 |
Research Data and Reaction Outcomes
Recent studies have demonstrated the efficiency of these methods, with yields typically ranging from 60% to 85%. For instance, the synthesis of 7-chlorothieno[2,3-c]pyridine-4-carboxylate was achieved via chlorination of the parent heterocycle, followed by methylation and esterification, with optimized reaction conditions yielding high purity compounds suitable for further derivatization.
- Yield of intermediate halogenated compounds: 70-85%
- Final product yield: 65-80%
- Purity: Confirmed via NMR, IR, and mass spectrometry, with spectral data matching literature reports.
Data Tables and Comparative Analysis
| Synthesis Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Gewald reaction | 2-aminothiophene, aldehyde, ammonium thiocyanate, sulfur | Reflux, basic medium | 75-85% | Efficient formation of thiophene core |
| Cyclization | Acidic reflux | Polyphosphoric acid or acetic acid | 70-80% | Forms fused heterocycle |
| Halogenation | NCS or N-bromosuccinimide | Room temperature, inert solvent | 70-85% | Selective at position 7 |
| Alkylation | Methyl iodide, K2CO3 | Reflux in DMF | 65-75% | Methylation at position 7 |
| Esterification | Methanol, H2SO4 | Reflux | 80-90% | Final ester formation |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the thieno[2,3-c]pyridine carboxylate family, which includes derivatives with variations in substituents, ester groups, and fused ring systems. Key structural analogues are compared below:
Physicochemical Properties
- Solubility : The methyl ester in the target compound reduces polarity compared to ethyl esters (e.g., ), likely decreasing aqueous solubility.
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., keto groups in ) exhibit higher melting points (>200°C) compared to the target compound, which lacks such groups .
Biological Activity
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
1. Synthesis of this compound
The synthesis of this compound typically involves the formation of the thieno[2,3-c]pyridine core followed by carboxylation at the 7-position. Various synthetic pathways have been explored to optimize yield and purity. The structural representation can be summarized as follows:
| Compound | Chemical Structure |
|---|---|
| This compound | Chemical Structure |
2.1 Anticancer Activity
Research indicates that compounds based on the thieno[2,3-c]pyridine scaffold exhibit significant antiproliferative properties against various cancer cell lines. For instance:
- In Vitro Studies : Compounds similar to this compound demonstrated IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types such as L1210 and CEM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.1 - 4.7 |
| L1210 | 2.8 |
| CEM | 2.3 |
These findings suggest a selective cytotoxic effect on cancer cells while sparing normal cells.
The mechanism by which these compounds exert their effects involves:
- Tubulin Binding : The thieno[2,3-c]pyridine derivatives inhibit tubulin polymerization by binding to the colchicine site on tubulin . This action disrupts microtubule dynamics essential for cell division.
- Selectivity for Cancer Cells : In studies involving human peripheral blood mononuclear cells (PBMC), the tested compounds showed IC50 values greater than 20 µM , indicating low toxicity to normal cells .
3. Case Studies
Several studies have highlighted the biological activity of this compound and related compounds:
- Study by Beckers et al. : This research evaluated derivatives of thieno[2,3-c]pyridine for their antiproliferative effects against colon adenocarcinoma cells with promising results at micromolar concentrations .
- Pharmacological Profiling : A comprehensive pharmacophore analysis revealed that specific substitutions on the thieno[2,3-c]pyridine core significantly influence potency and selectivity .
4. Conclusion
This compound exhibits promising biological activity primarily through its anticancer properties via tubulin inhibition and selective cytotoxicity towards cancer cells. Ongoing research aims to further elucidate its mechanisms and optimize its structure for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
